![molecular formula C17H25N5O3 B5660530 7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)
7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro and tetrahydro-2H-pyran derivatives often involves multi-step synthetic pathways. For instance, Georgiadis et al. (1986) described the hydrogenolysis and subsequent reactions leading to the synthesis of various pyran derivatives, showcasing the complexity and the steps involved in synthesizing similar structures (Georgiadis, 1986). Farag et al. (2008) synthesized 1,2-diazaspiro derivatives via cycloaddition, illustrating a method that could potentially apply to the synthesis of the compound (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family, such as the one studied by Trishin et al. (2001), can be elucidated using X-ray diffraction analysis, which provides detailed insights into the arrangement of atoms within the molecule (Trishin, Namestnikov, & Belskii, 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary widely. For example, the synthesis and reactions leading to the formation of novel spiro compounds, as discussed by Thanusu, Kanagarajan, and Gopalakrishnan (2012), demonstrate the potential for diverse chemical behavior and applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Physical Properties Analysis
Although specific details on the physical properties of "7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one" were not directly found, related research on similar compounds provides insights into how these properties might be characterized, such as melting points, solubility, and spectral data, which are crucial for understanding the physical behavior of these molecules.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with various reagents, and potential for further functionalization, are essential aspects of these compounds. Research by authors like Ali et al. (2018) on related diazaspiro and pyrano derivatives offers a glimpse into the chemical versatility and potential applications of these molecules (Ali, Assiri, Abdel‐kariem, & Yahia, 2018).
properties
IUPAC Name |
7-(oxan-4-yl)-2-[2-(1,2,4-triazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-15(10-20-12-18-19-13-20)21-7-5-17(11-21)4-1-6-22(16(17)24)14-2-8-25-9-3-14/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTECKFGBWDHSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3C=NN=C3)C(=O)N(C1)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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